molecular formula C11H14N2O B13503162 1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone

1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone

Cat. No.: B13503162
M. Wt: 190.24 g/mol
InChI Key: FSCUMZPLDBDNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science

Preparation Methods

The synthesis of 1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines and ketones.

    Cyclization: The key step involves the cyclization of the starting materials to form the indole ring.

    Methylation: The final step involves the methylation of the amino group to obtain the desired compound.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while halogenation can introduce halogen atoms at specific positions on the indole ring.

Scientific Research Applications

1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other indole derivatives.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-[5-(methylamino)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C11H14N2O/c1-8(14)13-6-5-9-7-10(12-2)3-4-11(9)13/h3-4,7,12H,5-6H2,1-2H3

InChI Key

FSCUMZPLDBDNCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC

Origin of Product

United States

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